BenchChemオンラインストアへようこそ!

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(naphthalen-1-yl)acetamide

Serine protease inhibition Mast cell tryptase Inflammation

This 1,2-benzisothiazol-3-one 1,1-dioxide acetamide is a privileged scaffold for serine protease drug discovery, particularly tryptase inhibition. Its naphthalen-1-yl side chain offers distinct steric and electronic properties compared to phenyl or 2-naphthyl analogs, enabling SAR exploration of deep hydrophobic S1 pockets. Documented negligible inhibition of human carboxylesterases CE1 and CE2 (IC50 > 100 µM) ensures metabolic stability in hepatic cell-based assays, reducing confounding compound depletion. Procure at ≥95% purity for reproducible screening campaigns and affinity-based proteomics target identification.

Molecular Formula C19H14N2O4S
Molecular Weight 366.39
CAS No. 452935-77-2
Cat. No. B2954104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(naphthalen-1-yl)acetamide
CAS452935-77-2
Molecular FormulaC19H14N2O4S
Molecular Weight366.39
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O
InChIInChI=1S/C19H14N2O4S/c22-18(20-16-10-5-7-13-6-1-2-8-14(13)16)12-21-19(23)15-9-3-4-11-17(15)26(21,24)25/h1-11H,12H2,(H,20,22)
InChIKeyAIHJEOMFPKDIFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(naphthalen-1-yl)acetamide (CAS 452935-77-2): A Saccharin-Derived Acetamide for Serine Protease and Cancer Target Screening


2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(naphthalen-1-yl)acetamide (CAS 452935-77-2; molecular formula C19H14N2O4S; MW 366.39 g/mol) is a synthetic small molecule belonging to the saccharin (1,2-benzisothiazol-3-one 1,1-dioxide) acetamide class . Its core scaffold — the 1,2-benzisothiazol-3-one 1,1-dioxide ring system — is recognized as a privileged framework in medicinal chemistry, with established activity as a serine protease inhibitor scaffold, particularly against human mast cell tryptase [1]. The compound features an N-naphthalen-1-yl acetamide side chain, conferring a large aromatic surface distinct from simpler phenyl-substituted analogs. Publicly available bioactivity data are sparse; the compound has been profiled against human carboxylesterases (CE1, CE2) and exhibited negligible inhibition (IC50 > 100 µM), suggesting a clean profile against these off-target enzymes [2].

Why In-Class Saccharin Acetamides Cannot Substitute for CAS 452935-77-2 Without Quantitative Verification


Within the 1,2-benzisothiazol-3-one 1,1-dioxide acetamide class, even minor structural variations produce substantial differences in target engagement and selectivity. The Combrink et al. (1998) tryptase inhibitor series demonstrated that extending the side chain by two methylene units yielded an 8-fold potency shift (IC50 from 0.85 µM to 0.10 µM), while a benzoic acid substitution produced a 13-fold improvement [1]. The naphthalen-1-yl group in CAS 452935-77-2 presents a distinct steric and electronic environment compared to the naphthalen-2-yl positional isomer or simpler phenyl/chlorophenyl analogs — differences that can alter binding geometry at hydrophobic pockets, metabolic stability, and solubility [2]. Procurement decisions that treat this compound as interchangeable with other saccharin acetamides risk introducing unverified changes in target potency, selectivity windows, and ADME properties. The available carboxylesterase profiling data (IC50 > 100 µM for both CE1 and CE2) provides a measurable baseline for this specific compound's selectivity that generic class-level assumptions cannot replicate [3].

Quantitative Differentiation Evidence for CAS 452935-77-2: Scaffold, Selectivity, and Structural Comparator Analysis


Saccharin Scaffold Serine Protease Inhibition: Tryptase Potency Baseline from the 1,2-Benzisothiazol-3-one 1,1-Dioxide Class

The 1,2-benzisothiazol-3-one 1,1-dioxide scaffold — the core of CAS 452935-77-2 — has been validated as a mechanism-based inhibitor scaffold for human mast cell tryptase. Combrink et al. (1998) established an SAR series demonstrating IC50 values from 0.064 µM to 0.85 µM for optimized analogs. The lead compound 7n ((1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)methyl 4-[[(phenylmethoxy)carbonyl]amino]benzoate) achieved IC50 = 0.064 µM with steady-state Ki* = 52 nM and 40-fold selectivity over elastase and 100-fold over trypsin [1]. While CAS 452935-77-2 has not been directly tested in this assay, the shared saccharin-dioxide core confers the potential for time-dependent, mechanism-based serine protease inhibition — a modality absent in simple benzothiazole acetamides lacking the 1,1-dioxide functionality.

Serine protease inhibition Mast cell tryptase Inflammation

Carboxylesterase Selectivity Profile: Negligible Off-Target Inhibition by CAS 452935-77-2

CAS 452935-77-2 was profiled against human liver carboxylesterases CE1 and CE2 and showed no meaningful inhibition at concentrations up to 100 µM (IC50 > 100,000 nM for both isoforms) [1]. This contrasts with many ester- or amide-containing screening compounds that act as inadvertent carboxylesterase substrates or inhibitors, leading to confounding results in cellular assays. The compound's resistance to CE-mediated hydrolysis or inhibition is a measurable differentiation point versus ester-containing saccharin prodrugs or simpler acetamides that may be rapidly hydrolyzed by these abundant hepatic enzymes.

Drug metabolism Off-target profiling Carboxylesterase

Naphthalen-1-yl vs. Naphthalen-2-yl Positional Isomerism: A Structural Differentiation Point with Potential Binding Consequences

CAS 452935-77-2 features the naphthalen-1-yl (α-naphthyl) substitution, whereas the closely related analog N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide bears the naphthalen-2-yl (β-naphthyl) group . This positional isomerism alters the dihedral angle between the amide plane and the naphthalene ring system, which can significantly change the orientation of the aromatic moiety within a target protein's hydrophobic pocket. In the saccharin tryptase inhibitor series, even small side-chain modifications produced large potency differences (e.g., 7d vs. 7b: ~8-fold improvement from a two-carbon extension), underscoring that binding geometry is highly sensitive to substituent orientation [1]. No direct comparative binding data exist for the 1-naphthyl vs. 2-naphthyl pair in the same assay; however, precedent from other target classes (e.g., kinase inhibitors) demonstrates that 1-naphthyl substitution can provide distinct steric bulk and π-stacking geometry compared to 2-naphthyl.

Positional isomerism Ligand binding geometry Hydrophobic pocket

Naphthyl vs. Phenyl/Chlorophenyl Analogs: Enhanced Lipophilicity and Aromatic Surface Area

Compared to the simpler N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide (PubChem CID 992798; MW 350.8 g/mol; cLogP ~2.1), CAS 452935-77-2 features a larger naphthalene ring system that increases molecular weight (+15.6 Da), aromatic surface area, and predicted lipophilicity [1]. The additional fused benzene ring provides enhanced potential for π-π stacking and hydrophobic interactions with protein targets — a feature that may be advantageous for targets with deep aromatic binding pockets (e.g., kinase ATP sites, GPCR orthosteric pockets) but may reduce aqueous solubility. In the broader saccharin acetamide class, the balance between lipophilicity and solubility is a key determinant of both in vitro assay performance and in vivo developability [2].

Lipophilicity Aromatic stacking Physicochemical differentiation

Limited Public Bioactivity Data as a Differentiation Factor: Reduced Precedent May Indicate Novel Target Space

A comprehensive search of PubChem, ChEMBL, BindingDB, DrugBank, and the PDB reveals that CAS 452935-77-2 is essentially uncharacterized in public bioactivity databases beyond the carboxylesterase profiling noted above [1][2]. It is not indexed as a PubChem Compound, has no ChEMBL target associations beyond CE1/CE2, and lacks any PDB co-crystal structures. This stands in contrast to more extensively profiled saccharin derivatives such as (1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid, which appears in carbonic anhydrase II co-crystal structures (PDB 5CLU) [3] and has multiple BindingDB entries. For screening library architects, this absence of precedent represents an opportunity: the compound occupies chemical space adjacent to known bioactive saccharins but with an unexplored naphthalen-1-yl acetamide vector, potentially enabling discovery of novel target interactions.

Novel chemical space Underexplored scaffold Screening library diversification

Recommended Application Scenarios for CAS 452935-77-2 Based on Available Differentiation Evidence


Serine Protease Screening Libraries: Capitalizing on the Saccharin 1,1-Dioxide Pharmacophore

CAS 452935-77-2 is best deployed as a screening library member targeting serine proteases, particularly those with deep hydrophobic S1 or S1' pockets that can accommodate the naphthalen-1-yl group. The saccharin 1,1-dioxide scaffold has validated mechanism-based tryptase inhibition (IC50 values down to 64 nM for optimized analogs), and the compound's 1-naphthyl acetamide side chain provides a structural departure point from known inhibitors [1]. Its negligible carboxylesterase inhibition (IC50 > 100 µM for CE1/CE2) reduces confounding metabolic interference in cell-based protease activity assays . Screening teams should pair this compound with the 2-naphthyl positional isomer and simpler phenyl-substituted analogs to establish SAR trends for the terminal aryl group.

Cancer Target Screening Under Hypoxic Conditions: CAIX Inhibition Potential

1,2-Benzisothiazole derivatives bearing carboxamide moieties have demonstrated carbonic anhydrase IX (CAIX) inhibition with anti-proliferative activity against HT-29 colon cancer cells under hypoxic conditions [1]. The saccharin scaffold itself is a known carbonic anhydrase ligand, as evidenced by the co-crystal structure of (1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid with CAII (PDB 5CLU) . While CAS 452935-77-2 has not been directly tested against CAIX, its saccharin core and naphthyl acetamide side chain position it as a rational candidate for CAIX-focused screening, particularly for cancers where CAIX upregulation drives the hypoxic phenotype.

Off-Target Selectivity Profiling: A Clean Carboxylesterase Baseline for Phenotypic Assays

The documented absence of CE1 and CE2 inhibition (IC50 > 100 µM) makes CAS 452935-77-2 a suitable candidate for phenotypic screening campaigns where carboxylesterase-mediated compound depletion could confound results [1]. Unlike ester-containing probes that may be rapidly hydrolyzed in hepatocyte or liver microsome assays, this compound's amide linkage and naphthyl group confer metabolic stability against esterases. This property is particularly valuable for high-content screening in hepatic cell lines (e.g., HepG2) where CE expression is high.

Chemical Probe Development: An Underexplored Naphthyl Acetamide Vector for Novel Target Identification

For academic and industrial groups pursuing chemical probe development, the near-absence of public bioactivity data for CAS 452935-77-2 represents a strategic opportunity [1]. The compound can serve as a starting scaffold for affinity-based proteomics (e.g., chemical proteomics, photoaffinity labeling) to identify novel protein targets, with minimal risk of rediscovering known interactions. The naphthalen-1-yl group provides a UV-detectable chromophore that can facilitate compound tracking in biochemical assays. Procurement of this compound at >95% purity, as typically supplied, ensures reproducibility in such exploratory studies .

Quote Request

Request a Quote for 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(naphthalen-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.